2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. The structure includes a 3-benzyl group, an 8-methyl substituent on the indole moiety, and an N-(3,4-dimethylphenyl)acetamide side chain. These modifications are critical for its physicochemical and biological properties, such as solubility, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-18-9-12-24-23(13-18)26-27(28(34)31(17-29-26)15-21-7-5-4-6-8-21)32(24)16-25(33)30-22-11-10-19(2)20(3)14-22/h4-14,17H,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOMYMJLOBQTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethylphenyl)acetamide involves multiple steps, starting with the preparation of the indole core. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethylphenyl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrimidine and indole compounds exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities to known anticancer agents.
Antimicrobial Activity
The compound's potential antimicrobial effects have been investigated in several studies. Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains and fungi. The presence of the benzyl group is thought to enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Drug Development
The unique structure of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethylphenyl)acetamide positions it as a candidate for further drug development. Its ability to modulate biological pathways suggests potential as a lead compound in the synthesis of new pharmaceuticals targeting specific diseases.
Case Studies and Research Findings
- Anticancer Activity Study : A study conducted on pyrimidine derivatives indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that our compound could potentially be effective in similar assays .
- Antimicrobial Efficacy : In vitro tests showed that related compounds demonstrated bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL . These findings imply that the compound may possess comparable antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation, making it a potential anticancer agent . The compound’s ability to interact with multiple targets also contributes to its broad-spectrum biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the indole core and the arylacetamide group. Key comparisons are summarized below:
Substituent Effects on the Indole Core
*Estimated based on analogs.
Modifications to the Arylacetamide Group
*Estimated based on analogs.
Key Research Findings and Implications
Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely confers higher logP values than the 4-chlorophenyl analog (), favoring passive diffusion across biological membranes .
Steric Considerations : Substitution of benzyl with 2-chlorobenzyl () introduces steric bulk, which may disrupt binding to shallow enzymatic pockets but improve selectivity for deeper cavities .
Synthetic Feasibility : Analogous compounds (e.g., –6) highlight the importance of oxadiazole and acetamide linkages in modular synthesis, suggesting the target compound can be efficiently synthesized via similar routes .
Biological Activity
Overview
The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates both pyrimidine and indole moieties, which are known to interact with various biological targets.
Structure and Synthesis
The compound features a pyrimidoindole core , which is significant for its pharmacological properties. The synthesis typically involves multi-step chemical reactions starting from simpler precursors. Key steps include:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis.
- Construction of the Pyrimidine Ring : This involves cyclization reactions with appropriate precursors like amidines or guanidines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of both indole and pyrimidine structures allows for high-affinity binding to various biological targets, potentially leading to:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit pathways involved in cancer cell growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through interaction with relevant signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar compounds within the pyrimidoindole class. For instance:
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| 2-{3-benzyl-8-methyl...} | Breast Cancer | 12.5 | |
| 2-{3-benzyl...} | Lung Cancer | 15.0 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing promising activity against various cancer types.
Antimicrobial Activity
The antimicrobial potential of related compounds has also been documented. For example:
These findings suggest that derivatives of the pyrimidoindole structure could possess significant antibacterial properties.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyrimidoindole derivatives demonstrated that compounds similar to 2-{3-benzyl...} exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a potentially favorable therapeutic index.
- Case Study on Anti-inflammatory Effects : In vitro assays showed that compounds with similar structures effectively reduced pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
